
5-Isopropoxypentan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The compound is a colorless liquid with a faint, sweet odor.
- Its systematic name indicates that it contains an isopropoxy (–OCH(CH3)2) group at the 5-position of the pentan-2-ol chain.
5-Isopropoxypentan-2-ol: is an organic compound with the chemical formula . It belongs to the class of alcohols and features an isopropoxy group (–OCH(CH)) attached to a pentan-2-ol backbone.
Métodos De Preparación
Synthetic Routes: One common synthetic route involves the reaction of pentan-2-ol with isopropyl bromide or isopropyl chloride in the presence of a base (such as sodium hydroxide). This substitution reaction leads to the formation of 5-isopropoxypentan-2-ol.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically occurs through similar alkylating reactions using appropriate reagents.
Análisis De Reacciones Químicas
Reactions: 5-Isopropoxypentan-2-ol can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve chromic acid, while reduction could use sodium borohydride.
Major Products: The major products depend on the specific reaction. For instance, oxidation leads to the corresponding aldehyde or carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry: Researchers use 5-isopropoxypentan-2-ol as a model compound for studying alcohol reactions and as a building block in organic synthesis.
Biology and Medicine: While not extensively studied, its potential biological applications warrant further investigation.
Industry: It may find use as a solvent or intermediate in chemical processes.
Mecanismo De Acción
- The compound’s mechanism of action depends on its specific application. For instance:
- As a solvent, it dissolves other substances due to its polar nature.
- In biological systems, it may interact with cellular components or enzymes.
Comparación Con Compuestos Similares
Similar Compounds: Other alcohols with similar structures include pentan-2-ol, 3-methylbutan-2-ol, and 5-methylhexan-2-ol.
Uniqueness: 5-Isopropoxypentan-2-ol stands out due to its isopropoxy group, which imparts distinct chemical properties.
Remember that this compound’s applications and research are still evolving, and further studies may uncover additional uses and mechanisms
Propiedades
Fórmula molecular |
C8H18O2 |
|---|---|
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
5-propan-2-yloxypentan-2-ol |
InChI |
InChI=1S/C8H18O2/c1-7(2)10-6-4-5-8(3)9/h7-9H,4-6H2,1-3H3 |
Clave InChI |
KIGHYSWTOKIWPC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCCCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13525217.png)


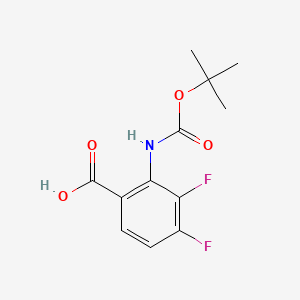
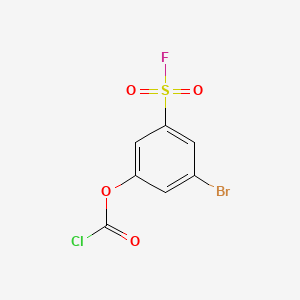
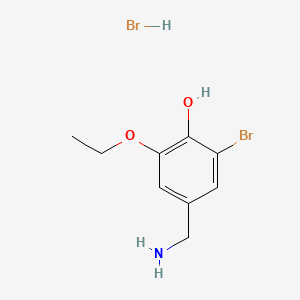
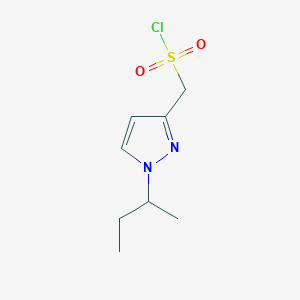
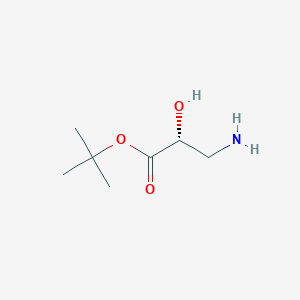
![6-bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13525241.png)
![2-chloro-5-[(2S)-oxiran-2-yl]pyridine](/img/structure/B13525247.png)
![6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;2,2,2-trifluoroacetic acid](/img/structure/B13525254.png)


![13-Methoxy-2,9-diazatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-10-one](/img/structure/B13525281.png)
